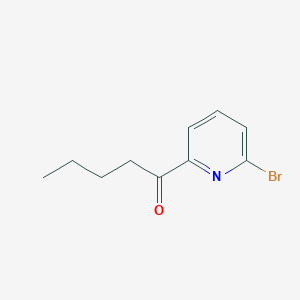
1-(6-Bromopyridin-2-yl)pentan-1-one
Cat. No. B8728623
M. Wt: 242.11 g/mol
InChI Key: VZJDAUINBILGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07338960B2
Procedure details


To a solution of 6-bromo-N-methoxy-N-methylpyridine-2-carboxamide (5.29 g, 21.58 mmol) in dry THF (120 mL) at −78° C. (dry ice/acetone bath) under nitrogen was added nBuMgCl (15.2 mL of a 20% wt solution in THF/toluene, 25.84 mmol) drop-wise over 15 minutes. The resulting yellow mixture was stirred at this temperature for 1 hour and was then allowed to warm to 0° C. (ice/water bath) slowly over 1.5 hours and then to rt over 18 hours. The yellow cloudy mixture was then added portion-wise to a stirred solution of aqueous HCl (2M, 200 mL) and the resulting mixture partitioned with EtOAc (200 mL) and the layers separated. The aqueous was re-extracted with EtOAc (200 mL) and the combined organic layer washed with brine (300 mL), dried (MgSO4) filtered and reduced to give a yellow/orange oil. Purification by Biotage™ chromatography (silica) eluting with cyclohexane:EtOAc (gradient 20:1 to 1:2) afforded the title compound (2.51 g).
Quantity
5.29 g
Type
reactant
Reaction Step One

Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
THF toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([C:8](N(OC)C)=[O:9])[CH:5]=[CH:4][CH:3]=1.C(=O)=O.CC(C)=O.[CH2:21]([Mg]Cl)[CH2:22][CH2:23][CH3:24].Cl>C1COCC1.C1COCC1.C1(C)C=CC=CC=1>[Br:1][C:2]1[N:7]=[C:6]([C:8](=[O:9])[CH2:21][CH2:22][CH2:23][CH3:24])[CH:5]=[CH:4][CH:3]=1 |f:1.2,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.29 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC(=N1)C(=O)N(C)OC
|
|
Name
|
dry ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
THF toluene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow mixture was stirred at this temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
to rt over 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture partitioned with EtOAc (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous was re-extracted with EtOAc (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layer washed with brine (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow/orange oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by Biotage™ chromatography (silica)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with cyclohexane
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=CC(=N1)C(CCCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.51 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

